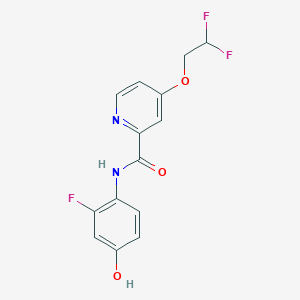
4-(2,2-difluoroethoxy)-N-(2-fluoro-4-hydroxyphenyl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-difluoroethoxy)-N-(2-fluoro-4-hydroxyphenyl)pyridine-2-carboxamide, also known as DFH-4-OC, is a chemical compound that has been of great interest to scientists due to its potential applications in scientific research. This compound belongs to the class of pyridine carboxamide derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
作用機序
The mechanism of action of 4-(2,2-difluoroethoxy)-N-(2-fluoro-4-hydroxyphenyl)pyridine-2-carboxamide involves the inhibition of the activity of certain enzymes, such as tyrosine kinases, which play important roles in cellular processes such as cell growth, differentiation, and migration. This compound binds to the active site of these enzymes and prevents them from carrying out their normal functions. This inhibition can lead to a decrease in the proliferation of cancer cells and a reduction in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. This compound has also been shown to have a low toxicity profile and is well tolerated in animal studies.
実験室実験の利点と制限
4-(2,2-difluoroethoxy)-N-(2-fluoro-4-hydroxyphenyl)pyridine-2-carboxamide has several advantages for laboratory experiments. It is relatively easy to synthesize and is available in high purity and yield. It has been shown to have a low toxicity profile, making it safe for use in animal studies. However, one limitation of this compound is that it may not be effective against all types of cancer cells or in all animal models. Further research is needed to determine its efficacy in different contexts.
将来の方向性
There are several future directions for research on 4-(2,2-difluoroethoxy)-N-(2-fluoro-4-hydroxyphenyl)pyridine-2-carboxamide. One area of interest is the development of new drugs based on the structure of this compound that may have improved efficacy and reduced toxicity. Another area of interest is the investigation of the mechanism of action of this compound in more detail, including the identification of its target enzymes and the signaling pathways involved. Additionally, further studies are needed to determine the efficacy of this compound in different animal models and against different types of cancer cells. Overall, this compound is a promising compound for scientific research and has the potential to lead to the development of new drugs for the treatment of various diseases.
合成法
The synthesis of 4-(2,2-difluoroethoxy)-N-(2-fluoro-4-hydroxyphenyl)pyridine-2-carboxamide involves the reaction of 2-fluoro-4-hydroxyaniline with 2,2-difluoroethanol in the presence of a base to form 2-(2,2-difluoroethoxy)phenol. This intermediate is then reacted with 2-chloronicotinic acid in the presence of a coupling agent to form this compound. The synthesis process is relatively simple and can be carried out in a few steps with high yield and purity.
科学的研究の応用
4-(2,2-difluoroethoxy)-N-(2-fluoro-4-hydroxyphenyl)pyridine-2-carboxamide has been found to have potential applications in scientific research. It has been studied extensively for its ability to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in various cellular processes. This compound has also been shown to have anti-inflammatory and anticancer properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
4-(2,2-difluoroethoxy)-N-(2-fluoro-4-hydroxyphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3/c15-10-5-8(20)1-2-11(10)19-14(21)12-6-9(3-4-18-12)22-7-13(16)17/h1-6,13,20H,7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVQAJWEMWMCEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)NC(=O)C2=NC=CC(=C2)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1,5-Dimethylpyrrol-2-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7662928.png)

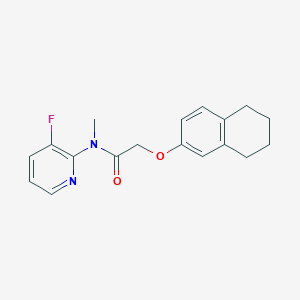
![2-fluoro-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide](/img/structure/B7662956.png)
![N-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]ethanesulfonamide](/img/structure/B7662962.png)
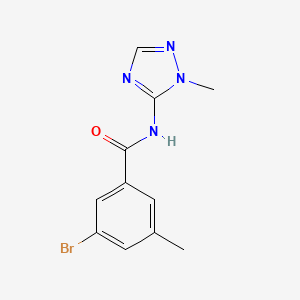
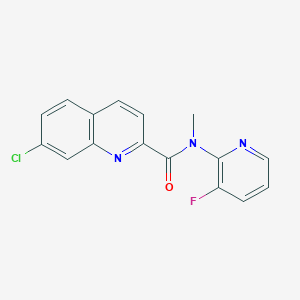
![2,3,6-trifluoro-N-[2-(hydroxymethyl)cycloheptyl]benzamide](/img/structure/B7662981.png)
![N-methyl-1-(2-methylphenyl)-N-[2-(2H-tetrazol-5-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B7662990.png)
![(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]methanone](/img/structure/B7662995.png)
![4-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide](/img/structure/B7662997.png)
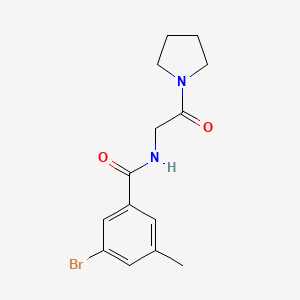
![5-(4-methoxyphenyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7663013.png)
![1-[3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propyl]-4-methylpiperazine](/img/structure/B7663018.png)
